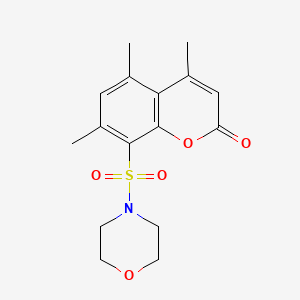
Morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- is a useful research compound. Its molecular formula is C16H19NO5S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- is a complex organic compound that combines the morpholine structure with a benzopyran moiety. This unique combination contributes to its potential biological activities, which are of significant interest in medicinal chemistry. The benzopyran component is known for its presence in various natural products and pharmaceuticals, suggesting a range of possible therapeutic applications.
Chemical Structure and Properties
The compound can be represented as follows:
The morpholine ring provides unique chemical properties due to its nitrogen and oxygen heteroatoms, allowing for diverse interactions with biological targets. The sulfonyl group enhances solubility and stability, which are critical for biological activity.
Biological Activities
Research indicates that morpholine derivatives exhibit various pharmacological effects. The specific activities of morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- include:
- Neuroprotective Effects : Morpholine derivatives have shown promise in modulating receptors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that these compounds can inhibit enzymes linked to the pathology of these diseases, including BACE-1 (beta-secretase 1) .
- Antitumor Activity : The compound's interactions with cellular pathways involved in tumor growth have been explored. In vitro studies indicate that morpholine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways .
- Anti-inflammatory Properties : Some morpholine derivatives exhibit anti-inflammatory effects by modulating immune response pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The mechanisms through which morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- exerts its biological effects are multifaceted:
- Receptor Modulation : The compound interacts with various receptors in the central nervous system (CNS), affecting neurotransmitter release and receptor activation .
- Enzyme Inhibition : It has been identified as an inhibitor of key enzymes involved in disease processes, including those related to amyloid plaque formation in Alzheimer's disease .
Case Studies
Several studies have investigated the biological activity of morpholine derivatives:
Synthesis and Derivative Development
Morpholine derivatives can be synthesized through various methods that enhance their biological activity. The synthesis often involves modifying the morpholine ring or the benzopyran moiety to optimize interactions with biological targets.
Properties
CAS No. |
52415-49-3 |
|---|---|
Molecular Formula |
C16H19NO5S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4,5,7-trimethyl-8-morpholin-4-ylsulfonylchromen-2-one |
InChI |
InChI=1S/C16H19NO5S/c1-10-8-12(3)16(15-14(10)11(2)9-13(18)22-15)23(19,20)17-4-6-21-7-5-17/h8-9H,4-7H2,1-3H3 |
InChI Key |
KXUWEOSKBPDHJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=CC(=O)O2)C)S(=O)(=O)N3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















